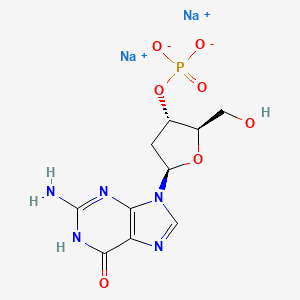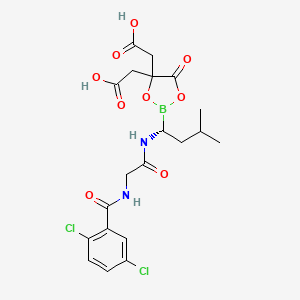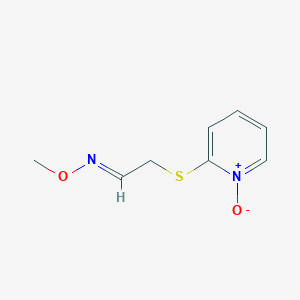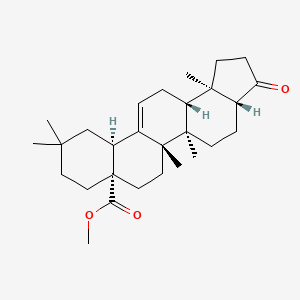
2'-Desoxyguanosin-3'-monophosphat-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyguanosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology applications. It is a derivative of guanosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 3’ position. This compound is often used in studies related to DNA synthesis, repair, and nucleotide metabolism .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyguanosine 3’-monophosphate sodium salt is widely used in scientific research, including:
Chemistry: It serves as a model compound for studying nucleotide oxidation and DNA adduct formation.
Biology: It is used in studies of DNA synthesis, repair, and replication.
Medicine: Research involving this compound contributes to understanding genetic diseases and developing therapeutic interventions.
Industry: It is utilized in the production of nucleotide-based pharmaceuticals and diagnostic reagents.
Wirkmechanismus
Target of Action
The primary target of 2’-Deoxyguanosine 3’-monophosphate sodium salt (also known as 3’-dGMP) is the guanylate kinase enzyme . This enzyme plays a crucial role in the nucleotide salvage pathway, which is responsible for recycling nucleotides to synthesize DNA and RNA .
Mode of Action
3’-dGMP acts as a substrate for guanylate kinase . The enzyme catalyzes the phosphorylation of 3’-dGMP to form deoxyguanosine diphosphate (dGDP), which is then further phosphorylated to form deoxyguanosine triphosphate (dGTP), a nucleotide precursor used in DNA synthesis .
Biochemical Pathways
The action of 3’-dGMP primarily affects the nucleotide salvage pathway . This pathway is essential for the recycling of nucleotides, which are the building blocks of DNA and RNA. The formation of dGTP from 3’-dGMP, catalyzed by guanylate kinase, is a key step in this pathway .
Result of Action
The result of 3’-dGMP’s action is the production of dGTP , a critical component for DNA synthesis . This contributes to the replication and repair of DNA, thereby supporting cell growth and survival .
Action Environment
The action of 3’-dGMP is influenced by various environmental factors. For instance, the activity of guanylate kinase, and thus the efficacy of 3’-dGMP, can be affected by the intracellular concentrations of its substrates and products, as well as by the pH and temperature of its environment. Furthermore, the stability of 3’-dGMP may be influenced by factors such as temperature and pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for efficiency and cost-effectiveness, often employing solid-phase synthesis techniques. The final product is purified through chromatography and crystallization processes to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyguanosine 3’-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxo-2’-deoxyguanosine, a common oxidative DNA lesion.
Reduction: Reduction reactions are less common but can involve the reduction of the phosphate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines are often employed in substitution reactions.
Major Products Formed
Oxidation: 8-oxo-2’-deoxyguanosine
Reduction: Reduced nucleotide analogs
Substitution: Various nucleotide derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxyguanosine 5’-monophosphate sodium salt
- 2’-Deoxyadenosine 3’-monophosphate sodium salt
- 2’-Deoxycytidine 3’-monophosphate sodium salt
Uniqueness
2’-Deoxyguanosine 3’-monophosphate sodium salt is unique due to its specific structural features, such as the 3’-phosphate group and the absence of a hydroxyl group at the 2’ position. These characteristics influence its biochemical properties and interactions with enzymes, making it a valuable tool in nucleotide research .
Eigenschaften
CAS-Nummer |
102814-03-9 |
|---|---|
Molekularformel |
C10H13N5NaO7P |
Molekulargewicht |
369.20 g/mol |
IUPAC-Name |
sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1 |
InChI-Schlüssel |
GOHVYLMSZBPZCQ-FPKZOZHISA-M |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)
![2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol](/img/structure/B1139455.png)



![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)




![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)


